3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone
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Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a useful research compound. Its molecular formula is C₂₅H₃₀O₁₀ and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid, which is synthesized from commercially available starting materials. The second intermediate is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone, which is synthesized from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.
Starting Materials
4-hydroxybenzoic acid, ethyl bromide, sodium hydroxide, glucose, acetic anhydride, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, triethylamine, dimethylformamide, dichloromethane, diethyl ethe
Reaction
Synthesis of 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid:, 1. Ethyl bromide is reacted with sodium hydroxide to form ethyl alcohol., 2. Glucose is reacted with acetic anhydride to form glucose pentaacetate., 3. Glucose pentaacetate is reacted with ethyl alcohol to form ethyl glucopyranoside., 4. Ethyl glucopyranoside is reacted with 4-hydroxybenzoic acid in the presence of a catalyst to form 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid., Synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone:, 1. 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid is reacted with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-6-yl chloride., 2. 2,3-dihydro-1,4-benzodioxin-6-yl chloride is reacted with propanone in the presence of a catalyst to form 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone., Coupling of intermediates:, 1. 4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenylacetic acid and 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone are coupled using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in the presence of triethylamine and dimethylformamide., 2. The resulting product is purified using standard chromatography techniques.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZYYMHUDULKQF-UXZNMMGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone |
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